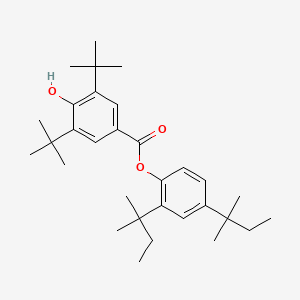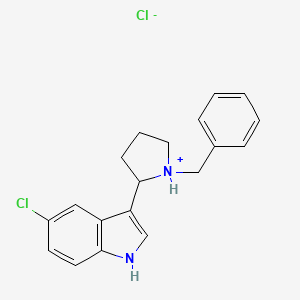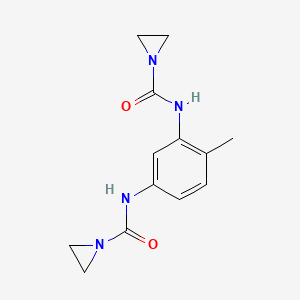
2,4-Di-tert-pentylphenyl-3,5-di-tert-butyl-4-hydroxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Di-tert-pentylphenyl-3,5-di-tert-butyl-4-hydroxybenzoate is a heterocyclic organic compound known for its stability and unique chemical properties. It is often used in research and industrial applications due to its antioxidant and stabilizing characteristics .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Di-tert-pentylphenyl-3,5-di-tert-butyl-4-hydroxybenzoate typically involves the reaction of 3,5-di-tert-butyl-4-hydroxybenzoic acid with 2,4-di-tert-pentylphenol. The acylation reagent used is thionyl chloride (SOCl2), and the reaction is carried out in a one-pot method. The optimal conditions include a molar ratio of 3,5-di-tert-butyl-4-hydroxybenzoic acid to 2,4-di-tert-pentylphenol of 1:1.1, a reaction temperature of 70°C, and a reaction time of 11 hours .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, with careful control of reaction conditions and purification steps to ensure consistency and quality .
Análisis De Reacciones Químicas
Types of Reactions
2,4-Di-tert-pentylphenyl-3,5-di-tert-butyl-4-hydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its hydroquinone form.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions, particularly at the phenolic hydroxyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product .
Major Products
The major products formed from these reactions include quinones, hydroquinones, and substituted derivatives of the original compound .
Aplicaciones Científicas De Investigación
2,4-Di-tert-pentylphenyl-3,5-di-tert-butyl-4-hydroxybenzoate has a wide range of applications in scientific research:
Chemistry: Used as a stabilizer and antioxidant in polymer chemistry to prevent degradation of materials.
Biology: Investigated for its potential antioxidant properties in biological systems.
Medicine: Explored for its potential therapeutic effects due to its antioxidant activity.
Industry: Utilized in the production of plastics, rubbers, and other materials to enhance their stability and longevity
Mecanismo De Acción
The mechanism by which 2,4-Di-tert-pentylphenyl-3,5-di-tert-butyl-4-hydroxybenzoate exerts its effects primarily involves its antioxidant properties. It can donate hydrogen atoms to free radicals, neutralizing them and preventing oxidative damage. The molecular targets include reactive oxygen species (ROS) and other free radicals, and the pathways involved are those related to oxidative stress and cellular protection .
Comparación Con Compuestos Similares
Similar Compounds
- 3,5-Di-tert-butyl-4-hydroxybenzoic acid
- 2,6-Di-tert-butylphenol
- 3,5-Di-tert-butyl-4-hydroxybenzaldehyde
Uniqueness
2,4-Di-tert-pentylphenyl-3,5-di-tert-butyl-4-hydroxybenzoate is unique due to its specific combination of tert-butyl and tert-pentyl groups, which provide enhanced stability and antioxidant properties compared to similar compounds. This makes it particularly effective in applications requiring long-term stability and resistance to oxidative degradation .
Propiedades
Fórmula molecular |
C31H46O3 |
|---|---|
Peso molecular |
466.7 g/mol |
Nombre IUPAC |
[2,4-bis(2-methylbutan-2-yl)phenyl] 3,5-ditert-butyl-4-hydroxybenzoate |
InChI |
InChI=1S/C31H46O3/c1-13-30(9,10)21-15-16-25(22(19-21)31(11,12)14-2)34-27(33)20-17-23(28(3,4)5)26(32)24(18-20)29(6,7)8/h15-19,32H,13-14H2,1-12H3 |
Clave InChI |
ALLKLCXORQNSER-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(C)C1=CC(=C(C=C1)OC(=O)C2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)C(C)(C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-Methyl-1,2-diazaspiro[2.5]octane](/img/structure/B13746320.png)









![Carbamic acid, [4-(dimethylamino)phenyl]-, ethyl ester](/img/structure/B13746393.png)
